Cas no 106881-52-1 (2-phenylethyl sulfamate)

2-phenylethyl sulfamate 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid, 2-phenylethyl ester
- benzeneethanol sulfamate (ester)
- 2-phenylethyl sulfamate
- EN300-1861004
- MKGQECWCAKASNT-UHFFFAOYSA-N
- Sulfamic acid phenethyl ester
- 106881-52-1
- SCHEMBL1644108
- BDBM50136078
- Benzeneethanol sulfamate
- CHEMBL436261
-
- インチ: InChI=1S/C8H11NO3S/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
- InChIKey: MKGQECWCAKASNT-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCOS(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 201.04603
- どういたいしつりょう: 201.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- PSA: 69.39
- LogP: 2.23030
2-phenylethyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861004-0.25g |
2-phenylethyl sulfamate |
106881-52-1 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1861004-0.1g |
2-phenylethyl sulfamate |
106881-52-1 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1861004-1.0g |
2-phenylethyl sulfamate |
106881-52-1 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1861004-10g |
2-phenylethyl sulfamate |
106881-52-1 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1861004-0.5g |
2-phenylethyl sulfamate |
106881-52-1 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1861004-5.0g |
2-phenylethyl sulfamate |
106881-52-1 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1861004-5g |
2-phenylethyl sulfamate |
106881-52-1 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1861004-0.05g |
2-phenylethyl sulfamate |
106881-52-1 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1861004-10.0g |
2-phenylethyl sulfamate |
106881-52-1 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1861004-2.5g |
2-phenylethyl sulfamate |
106881-52-1 | 2.5g |
$1089.0 | 2023-09-18 |
2-phenylethyl sulfamate 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
2-phenylethyl sulfamateに関する追加情報
2-Phenylethyl Sulfamate (CAS No. 106881-52-1): A Comprehensive Overview of Its Properties and Applications
2-Phenylethyl sulfamate (CAS No. 106881-52-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfamate derivative, characterized by its phenylethyl moiety, exhibits unique chemical properties that make it a subject of interest for various applications. In this article, we delve into the molecular structure, synthesis, and potential uses of this compound, while also addressing common queries and trending topics in the field.
The chemical structure of 2-phenylethyl sulfamate consists of a sulfamate group (–NH–SO3) attached to a phenylethyl backbone. This configuration imparts distinct solubility and reactivity profiles, which are critical for its utility in drug development and industrial applications. Researchers often explore its role as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting neurological and metabolic pathways.
One of the most frequently searched questions about 2-phenylethyl sulfamate is its potential therapeutic benefits. While not yet widely commercialized, preliminary studies suggest its relevance in modulating enzyme activity, particularly in the context of sulfatase inhibition. This aligns with current trends in precision medicine, where sulfamate-based compounds are being investigated for their ability to target specific biochemical pathways with minimal side effects.
From an industrial perspective, CAS No. 106881-52-1 is valued for its stability and compatibility with other organic reagents. Its synthesis typically involves the reaction of phenylethylamine with sulfamoyl chloride, a process optimized for high yield and purity. This method is frequently discussed in academic forums and patent literature, reflecting its importance in synthetic chemistry.
Environmental and safety considerations are also paramount when handling 2-phenylethyl sulfamate. While it is not classified as hazardous under standard regulations, proper storage and handling protocols are recommended to ensure workplace safety. This aligns with the growing emphasis on green chemistry and sustainable practices in chemical manufacturing.
In summary, 2-phenylethyl sulfamate (CAS No. 106881-52-1) represents a versatile compound with promising applications in both research and industry. Its unique chemical properties, coupled with ongoing investigations into its biological activity, position it as a noteworthy subject in modern chemistry. As interest in sulfamate derivatives continues to rise, this compound is likely to remain a focal point for innovation and discovery.
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